molecular formula C8H12N4 B8806738 5-(Pyrrolidin-1-yl)pyrazin-2-amine

5-(Pyrrolidin-1-yl)pyrazin-2-amine

Cat. No. B8806738
M. Wt: 164.21 g/mol
InChI Key: XSYBQTMVQZSLGQ-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

A mixture of 5-bromopyrazin-2-amine (1.2 g, 6.9 mmol) and pyrrolidine (4 mL, 48 mmol) was microwaved at 180° C., 200 W for 2 h. The reaction was diluted into 125 mL ethyl acetate and extracted with water (3×50 mL) and brine (50 mL). It was dried over sodium sulfate, filtered and concentrated. The crude product was purified by column chromatography (0 to 3% methanol/methylene chloride) to afford 5-(pyrrolidin-1-yl)pyrazin-2-amine (495 mg, 3. mmol, 43.7% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.52 (1 H, d, J=1.51 Hz), 7.36 (1 H, d, J=1.76 Hz), 5.21 (2H, s), 3.24-3.29 (4 H, m), 1.90 (4 H, ddd, J=6.48, 3.53, 3.34 Hz). MS (LC/MS) R.T.=0.52; [M+H]+=165.29.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[NH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1>C(OCC)(=O)C>[N:9]1([C:2]2[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=2)[CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC=1N=CC(=NC1)N
Name
Quantity
4 mL
Type
reactant
Smiles
N1CCCC1
Step Two
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was microwaved at 180° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with water (3×50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (0 to 3% methanol/methylene chloride)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCCC1)C=1N=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 495 mg
YIELD: PERCENTYIELD 43.7%
YIELD: CALCULATEDPERCENTYIELD 43.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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